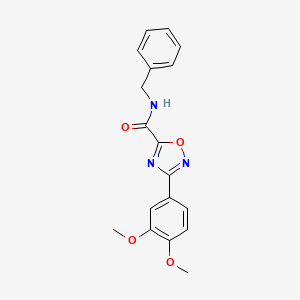
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as BDMC, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. BDMC belongs to the class of oxadiazole compounds that are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
作用機序
The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves the modulation of various signaling pathways in cells. This compound targets the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell proliferation, survival, and apoptosis. This compound inhibits the activity of these pathways, leading to the induction of apoptosis in cancer cells.
This compound also exhibits neuroprotective effects by regulating the expression of various antioxidant enzymes, including superoxide dismutase and catalase. This compound reduces the production of reactive oxygen species, which are known to cause oxidative stress-induced neuronal damage.
Biochemical and physiological effects
This compound exhibits a range of biochemical and physiological effects, depending on the type of cells and tissues it interacts with. In cancer cells, this compound induces apoptosis by inhibiting the activity of the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound also inhibits the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl, leading to the activation of caspases and the induction of apoptosis.
In neuronal cells, this compound exhibits neuroprotective effects by regulating the expression of various antioxidant enzymes, reducing the production of reactive oxygen species, and protecting neurons from oxidative stress-induced damage.
実験室実験の利点と制限
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages as a research tool. It exhibits potent anticancer and neuroprotective effects, making it a promising compound for the development of new drugs. This compound is also relatively easy to synthesize and can be obtained in high purity.
However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer to cells or animals. This compound also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects.
Another direction is to explore the mechanism of action of this compound in more detail. Studies are needed to identify the specific targets of this compound in cells and to elucidate the signaling pathways involved in its anticancer and neuroprotective effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound exhibits potent anticancer and neuroprotective effects, making it a promising compound for the development of new drugs. Further studies are needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects.
合成法
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3,4-dimethoxybenzohydrazide with benzyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form this compound. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast, lung, colon, and liver cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
This compound has also been studied for its potential applications in the field of neuroprotection. Studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. This compound protects neurons by regulating the expression of various antioxidant enzymes and reducing the production of reactive oxygen species.
特性
IUPAC Name |
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-9-8-13(10-15(14)24-2)16-20-18(25-21-16)17(22)19-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMWVZPSGJNTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5347500.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5347508.png)
![methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5347509.png)
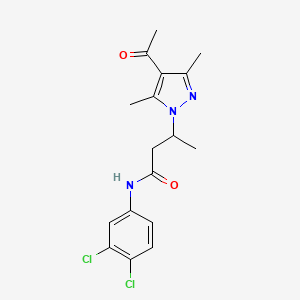
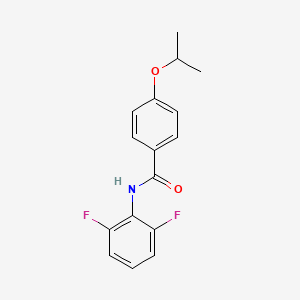
![1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5347543.png)
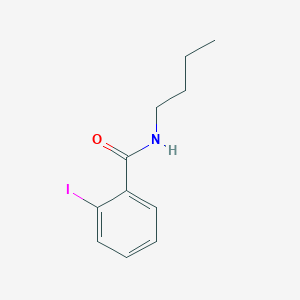
![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)
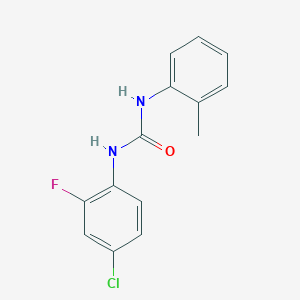
![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)